
2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide, also known as TMB-PPBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The exact mechanism of action of 2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways that are involved in disease progression. In particular, 2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, it has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties. In material science, it has been shown to have good electrical conductivity and stability, making it a potential candidate for use in organic electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide in lab experiments is its versatility, as it can be used for various applications in different fields. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for various diseases, including cancer, diabetes, and inflammation. In material science, further studies are needed to investigate its potential use in organic electronic devices, including solar cells and transistors. Additionally, further studies are needed to investigate the potential toxicity of 2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide and to develop safer alternatives for use in lab experiments.
Métodos De Síntesis
2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-phenylphenol with p-toluenesulfonyl chloride, followed by the reaction of the resulting product with 2,4,5-trimethyl aniline. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry as a potential drug candidate for various diseases, including cancer, diabetes, and inflammation. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, 2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide has been investigated for its potential use as a material for the fabrication of organic electronic devices.
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-15-13-17(3)21(14-16(15)2)25(23,24)22-20-12-8-7-11-19(20)18-9-5-4-6-10-18/h4-14,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWESMNWYYCTPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
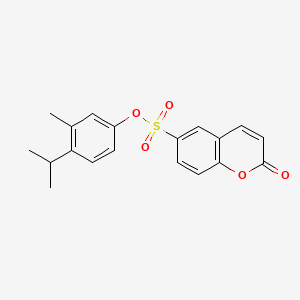
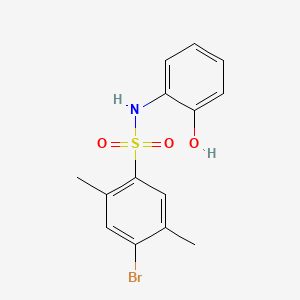
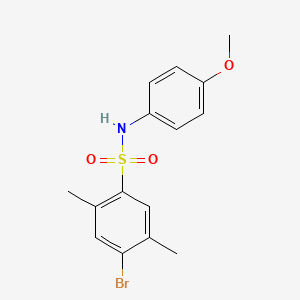
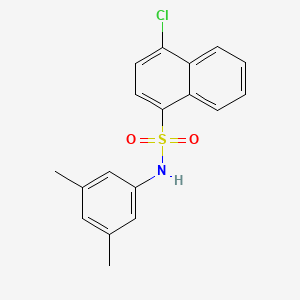


![[4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyloxy-3-methylphenyl] 4-chloro-2,5-dimethoxybenzenesulfonate](/img/structure/B7454031.png)
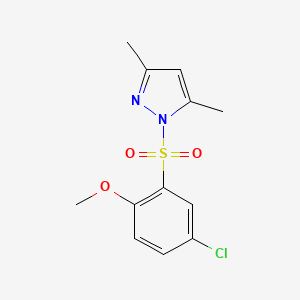
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)